molecular formula C7H11NO2 B1530450 5-Cyclopropyl-morpholin-3-one CAS No. 1260667-89-7

5-Cyclopropyl-morpholin-3-one

Cat. No.: B1530450
CAS No.: 1260667-89-7
M. Wt: 141.17 g/mol
InChI Key: LHKUSYLUISUNNC-UHFFFAOYSA-N
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Description

5-Cyclopropyl-morpholin-3-one is a chemical compound with the molecular formula C7H11NO2 and a molecular weight of 141.1694 g/mol. This compound belongs to the class of morpholines, which are heterocyclic organic compounds containing a nitrogen atom within a ring structure. Morpholines are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.

Mechanism of Action

Target of Action

This compound is a derivative of morpholine , which is a common motif in biologically active molecules and pharmaceuticals . .

Mode of Action

As a morpholine derivative , it may interact with its targets in a manner similar to other morpholine-based compounds.

Biochemical Pathways

Morpholine derivatives are known to possess various biological activities , suggesting that they may affect multiple biochemical pathways.

Pharmacokinetics

These properties are crucial in determining the bioavailability of a compound

Result of Action

Given that morpholine derivatives are known to possess various biological activities , it can be inferred that 5-Cyclopropyl-morpholin-3-one may also have significant molecular and cellular effects.

Action Environment

Environmental factors can significantly impact the action of a compound . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropyl-morpholin-3-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route is the reaction of cyclopropylamine with a suitable carbonyl compound in the presence of a catalyst. The reaction conditions may include the use of solvents, temperature control, and pressure adjustments to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure efficient and cost-effective manufacturing. The choice of catalysts, solvents, and reaction parameters is optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions: 5-Cyclopropyl-morpholin-3-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and introducing functional groups that enhance its properties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound. These products are valuable intermediates in the synthesis of more complex molecules.

Scientific Research Applications

5-Cyclopropyl-morpholin-3-one has a wide range of applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

  • Biology: The compound is used in biological studies to investigate its effects on cellular processes and signaling pathways.

  • Medicine: It has potential therapeutic applications in the treatment of various diseases, such as cancer and neurological disorders.

  • Industry: this compound is utilized in the development of new materials and technologies, including polymers and coatings.

Comparison with Similar Compounds

5-Cyclopropyl-morpholin-3-one is similar to other morpholine derivatives, such as morpholine itself, 3,4-dihydro-2H-pyrrole, and piperazine. its unique structural features, including the cyclopropyl group, contribute to its distinct chemical and biological properties. These differences make this compound a valuable compound for specific applications where other morpholines may not be as effective.

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Properties

IUPAC Name

5-cyclopropylmorpholin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c9-7-4-10-3-6(8-7)5-1-2-5/h5-6H,1-4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHKUSYLUISUNNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2COCC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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